4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
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Overview
Description
4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a complex organic compound that features a pyridazinone core linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core.
Acetylation: The pyridazinone core is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzamide: Finally, the acetylated pyridazinone is coupled with 4-aminobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
- 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
Uniqueness
The uniqueness of 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H15ClN4O3 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-5-1-12(2-6-14)16-9-10-18(26)24(23-16)11-17(25)22-15-7-3-13(4-8-15)19(21)27/h1-10H,11H2,(H2,21,27)(H,22,25) |
InChI Key |
FQIUMLFLAVJUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Origin of Product |
United States |
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